molecular formula C22H18FN3O3 B2413731 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1172421-10-1

4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2413731
CAS No.: 1172421-10-1
M. Wt: 391.402
InChI Key: XPUNWCCHDFQOFF-UHFFFAOYSA-N
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Description

4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its possible biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving its molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.

    Introduction of the benzyloxy group: This step involves the alkylation of the pyrazole ring with a benzyl halide under basic conditions.

    Attachment of the fluorophenyl group: This can be done via a Suzuki coupling reaction between a boronic acid derivative and a halogenated pyrazole.

    Incorporation of the furan-2-ylmethyl group: This step involves the reaction of the intermediate with a furan-2-ylmethyl halide.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate amine under coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxy and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)-1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide
  • 4-(benzyloxy)-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide
  • 4-(benzyloxy)-1-(4-methylphenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-phenylmethoxypyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c23-17-8-10-18(11-9-17)26-14-20(29-15-16-5-2-1-3-6-16)21(25-26)22(27)24-13-19-7-4-12-28-19/h1-12,14H,13,15H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUNWCCHDFQOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NCC3=CC=CO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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